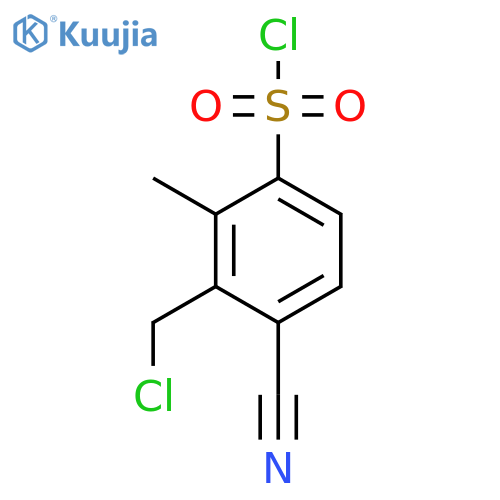

Cas no 1805232-59-0 (3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride)

3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride

-

- インチ: 1S/C9H7Cl2NO2S/c1-6-8(4-10)7(5-12)2-3-9(6)15(11,13)14/h2-3H,4H2,1H3

- InChIKey: GHYHMXWHZWFHHH-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=CC=C(C#N)C(CCl)=C1C)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 367

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 66.3

3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010014924-1g |

3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride |

1805232-59-0 | 97% | 1g |

1,549.60 USD | 2021-07-05 |

3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride 関連文献

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chlorideに関する追加情報

3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride (CAS No. 1805232-59-0): A Versatile Sulfonyl Chloride Derivative

3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride (CAS No. 1805232-59-0) is an important sulfonyl chloride derivative widely used in organic synthesis and pharmaceutical intermediates. This compound belongs to the class of benzenesulfonyl chlorides, which are known for their reactivity and versatility in chemical transformations. The presence of both chloromethyl and cyano groups on the aromatic ring makes this compound particularly valuable for constructing complex molecular architectures.

The molecular structure of 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride features a reactive sulfonyl chloride group (-SO₂Cl) at position 1, a chloromethyl group (-CH₂Cl) at position 3, a cyano group (-CN) at position 4, and a methyl group (-CH₃) at position 2. This unique combination of functional groups allows for multiple modification sites, making it a valuable building block in medicinal chemistry and material science. Researchers often search for "sulfonyl chloride reactions" or "benzenesulfonyl chloride derivatives" when working with this compound.

In pharmaceutical applications, 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride serves as a key intermediate for the synthesis of various biologically active molecules. The sulfonyl chloride group can participate in condensation reactions with amines to form sulfonamides, a common pharmacophore in drug design. Recent trends in drug discovery focusing on "sulfonamide-based therapeutics" have increased interest in this compound. The chloromethyl group offers additional reactivity for further functionalization, while the cyano group can be transformed into other valuable functional groups like carboxylic acids or amides.

The compound's applications extend beyond pharmaceuticals into materials science, where it's used in the preparation of specialty polymers and functional materials. The combination of chloromethyl and cyano groups makes it particularly useful for creating cross-linked polymer networks or as a precursor for conductive materials. Researchers investigating "functionalized aromatic compounds for materials" often consider derivatives of 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride for their projects.

From a synthetic chemistry perspective, 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride offers multiple handles for selective modifications. The sulfonyl chloride group typically reacts first under mild conditions, allowing for sequential functionalization of other groups. This controlled reactivity makes it valuable for "multi-step organic synthesis" and "convergent synthesis strategies". The compound's stability under various conditions also contributes to its popularity in synthetic applications.

Recent advances in "green chemistry" have led to investigations into more sustainable methods for producing and using 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride. Researchers are exploring solvent-free reactions, catalytic processes, and energy-efficient conditions to minimize environmental impact while maintaining high yields. These developments align with growing industry demands for "sustainable chemical synthesis" and "eco-friendly intermediates".

The analytical characterization of 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's purity and identity, which are crucial for its applications in sensitive chemical processes. Quality control is particularly important when the compound is used as a pharmaceutical intermediate, where "chemical purity standards" are strictly regulated.

Market demand for 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride has been steadily increasing, driven by growth in the pharmaceutical and specialty chemicals sectors. Suppliers often list this compound under various names, including "2-methyl-4-cyano-3-chloromethylbenzenesulfonyl chloride" or "4-cyano-3-chloromethyl-2-methylbenzenesulfonyl chloride". The global market for sulfonyl chloride derivatives is expected to expand further as new applications emerge in drug discovery and advanced materials.

Handling 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride requires standard laboratory precautions for reactive organic compounds. Proper storage conditions typically involve protection from moisture and extreme temperatures to maintain stability. These handling considerations are important for researchers searching for "stable sulfonyl chloride storage" or "handling reactive intermediates".

Future research directions for 3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride include exploring its potential in asymmetric synthesis, catalysis, and novel material development. The compound's multifunctional nature makes it a promising candidate for creating "smart materials" and "molecular devices". As synthetic methodologies advance, we can expect to see more innovative applications of this versatile intermediate in various scientific and industrial fields.

1805232-59-0 (3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride) 関連製品

- 58377-44-9(tert-butyl N-methoxycarbamate)

- 1261786-93-9(4-(3-(Trifluoromethyl)phenyl)picolinaldehyde)

- 2011707-50-7(5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one)

- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)

- 885520-06-9(3,5-Indazoledicarboxylic Acid)

- 1215696-60-8(N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide hydrochloride)

- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)

- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)

- 2229572-50-1(5-(5-methoxypyridin-3-yl)-1,2-oxazol-4-amine)

- 2377030-81-2((1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane)